1-(Butylsulfonyl)piperidine-2-carboxylic acid
Overview
Description
1-(Butylsulfonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H19NO4S and a molecular weight of 249.33 g/mol It is a piperidine derivative, characterized by the presence of a butylsulfonyl group attached to the piperidine ring and a carboxylic acid functional group at the second position of the ring
Preparation Methods
The synthesis of 1-(Butylsulfonyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions, where a butylsulfonyl chloride reacts with the piperidine ring in the presence of a base.
Chemical Reactions Analysis
1-(Butylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfoxides, sulfones, esters, and substituted piperidine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-(Butylsulfonyl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Methylsulfonyl)piperidine-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.
1-(Ethylsulfonyl)piperidine-2-carboxylic acid: Similar structure but with an ethylsulfonyl group.
1-(Propylsulfonyl)piperidine-2-carboxylic acid: Similar structure but with a propylsulfonyl group.
The uniqueness of this compound lies in the length of the butyl chain, which can influence its chemical reactivity and biological interactions .
Properties
IUPAC Name |
1-butylsulfonylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-7-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFZEBHMLIOAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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